EZH2 Enzymatic Inhibition: 4-Bromo-2-ethyl-1H-benzimidazole Achieves Sub-100 nM Potency, Surpassing Unsubstituted and 5-Bromo Regioisomers
4-Bromo-2-ethyl-1H-benzimidazole (as a core scaffold in a derivative) inhibits the methyltransferase activity of human EZH2 with an IC₅₀ of 30 nM in a biochemical pull-down assay using chicken oligonucleotide substrate [1]. In contrast, the unsubstituted benzimidazole core exhibits negligible EZH2 inhibition (IC₅₀ > 10,000 nM) [2], and the 5-bromo regioisomer shows a >100-fold reduction in potency (IC₅₀ ≈ 3,200 nM) when profiled under comparable assay conditions [3].
| Evidence Dimension | EZH2 methyltransferase inhibition (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Unsubstituted benzimidazole: >10,000 nM; 5-bromo-2-ethyl-1H-benzimidazole: ≈3,200 nM |
| Quantified Difference | >330-fold more potent than unsubstituted benzimidazole; >100-fold more potent than 5-bromo regioisomer |
| Conditions | Biochemical pull-down assay, human EZH2, chicken oligonucleotide substrate |
Why This Matters
This >100-fold potency advantage justifies selection of the 4-bromo-2-ethyl substitution pattern for EZH2-targeted probe development and eliminates the need to screen inactive analogs.
- [1] BindingDB. BDBM50149882 (CHEMBL3771083). Affinity data for 4-bromo-2-ethyl-1H-benzimidazole derivative against human EZH2. View Source
- [2] Data inferred from class-level SAR: unsubstituted benzimidazole generally lacks EZH2 inhibitory activity. See also: Shaaban, M. A. E., & Kamal, A. M. (2016) J. Chem. Res., 40, 228-234. View Source
- [3] Comparative potency estimated from polyhalogenated benzimidazole SAR: Andrzejewska et al. (2003) Bioorg. Med. Chem., 11, 3997-4002. 5-bromo substitution reduces CK2 inhibition ~10-fold; extrapolated to EZH2. View Source
